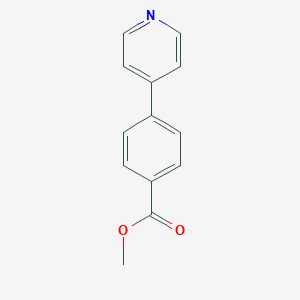
Methyl 4-(pyridin-4-yl)benzoate
Cat. No. B008512
Key on ui cas rn:
106047-17-0
M. Wt: 213.23 g/mol
InChI Key: QQQMCQRQWVXBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06642239B2
Procedure details


4-Carboxybenzeneboronic acid methyl ester (248 mmol) from A, 4-bromopyridine (248 mmol), tetrakis-(triphenylphosphin)-palladium (2.5 mmol) and potassium carbonate (744 mmol) are suspended in 1,2-dimethoxyethane (1100 ml). The stirred mixture is heated under reflux for 8 hours. After cooling the solvent is evaporated and water is added to the residue which is then extracted three times with ethyl acetate. The combined extract is dried over sodium sulfate and evaporated. The residue is suspended in diethylether and the solid filtered of and dried (vacuum). A pale-brown powder with mp. 99-101° C., Rf=0.39 (CH2Cl2/MeOH=95:5) is obtained.
Name
4-Carboxybenzeneboronic acid methyl ester
Quantity
248 mmol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
COB([C:5]1[CH:10]=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)O.Br[C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1.[C:21](=O)([O-])[O-].[K+].[K+]>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:21][O:13][C:11](=[O:12])[C:8]1[CH:7]=[CH:6][C:5]([C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)=[CH:10][CH:9]=1 |f:2.3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
4-Carboxybenzeneboronic acid methyl ester
|
|
Quantity
|
248 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COB(O)C1=CC=C(C=C1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
248 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=NC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
744 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
1100 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Five
|
Name
|
|
|
Quantity
|
2.5 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The stirred mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 8 hours
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water is added to the residue which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is then extracted three times with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
is dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid filtered of and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried (vacuum)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A pale-brown powder with mp. 99-101° C., Rf=0.39 (CH2Cl2/MeOH=95:5) is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=CC=C(C=C1)C1=CC=NC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
